2-(2-methoxyethyl)-1-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
2-(2-methoxyethyl)-1-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines an isoquinoline core with a benzimidazole moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-1-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzimidazole Moiety: The benzimidazole moiety can be introduced through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative.
Coupling of the Two Fragments: The isoquinoline and benzimidazole fragments are then coupled using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethyl)-1-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or isoquinoline moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-methoxyethyl)-1-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) in the formulation of new medications.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Research: It can be used as a tool compound to study biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in a disease pathway, thereby reducing disease progression.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-methoxyethyl)-1-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydroisoquinoline-4-carboxamide
- **this compound analogs with different substituents on the benzimidazole or isoquinoline moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer unique biological activity or physicochemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H24N4O3 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1-oxo-N-(2-propan-2-yl-3H-benzimidazol-5-yl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N4O3/c1-14(2)21-25-19-9-8-15(12-20(19)26-21)24-22(28)18-13-27(10-11-30-3)23(29)17-7-5-4-6-16(17)18/h4-9,12-14H,10-11H2,1-3H3,(H,24,28)(H,25,26) |
InChI Key |
FYODFENDQUNDSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CN(C(=O)C4=CC=CC=C43)CCOC |
Origin of Product |
United States |
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